3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one

Epigenetics Drug Discovery LSD1 Inhibition

Researchers face limited options for branched 4-acylthiazoles beyond common linear analogs. This compound delivers structural differentiation for medicinal chemistry SAR and sensory profile exploration. - Medicinal chemistry: Weak LSD1 inhibition (IC50 = 10,000 nM); core scaffold for RORγt inhibitor libraries - Flavor R&D: Distinct branched-chain sensory character (nutty/roasted) - not FEMA GRAS, R&D use only - Analytical methods: Unique HPLC retention & MS fragmentation for system suitability standards - Synthetic utility: 3 rotatable bonds, ketone handle for reductive amination/Grignard/condensation

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
Cat. No. B13322724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=CSC=N1
InChIInChI=1S/C8H11NOS/c1-6(2)3-8(10)7-4-11-5-9-7/h4-6H,3H2,1-2H3
InChIKeyRLUARVOBGSPJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one: Identity, Properties & Availability


3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one (CAS 1540318-07-7, also known as 4-isobutyrylthiazole) is a heterocyclic organic compound characterized by a thiazole ring (a five-membered aromatic ring containing one sulfur and one nitrogen atom) substituted at the 4-position with an isobutyryl (3-methylbutanoyl) group . It has the molecular formula C8H11NOS and a monoisotopic mass of 169.0561 g/mol . The compound belongs to the class of 4-acylthiazoles, a subclass of thiazole derivatives widely employed as flavor ingredients, synthetic intermediates, and scaffolds in medicinal chemistry due to their characteristic nutty, roasted, and green sensory profiles as well as their potential to interact with diverse biological targets . Commercially, 3-methyl-1-(1,3-thiazol-4-yl)butan-1-one is available from multiple specialized chemical suppliers in purities typically exceeding 95% for use in flavor development, organic synthesis, and as a building block in pharmaceutical research .

Branched isobutyryl 4-acylthiazole scaffold for flavor and medicinal chemistry exploration
Non-FEMA GRAS; restricted to research, analytical, and synthetic intermediate use
Commercially available in research-grade purity for diversity-oriented synthesis and SAR

3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one: Why Simple Substitution Fails


Substituting 3-methyl-1-(1,3-thiazol-4-yl)butan-1-one with a generic 4-acylthiazole analog (e.g., 4-acetylthiazole, 4-propionylthiazole) in flavor or research applications is not straightforward due to the significant impact of the acyl chain length and branching on both sensory perception and target binding affinity. In the flavor and fragrance industry, subtle changes in molecular structure lead to quantifiable differences in odor detection thresholds and hedonic character [1]. In medicinal chemistry, structure-activity relationship (SAR) studies on related thiazole ketone amides have demonstrated that variations in the acyl substituent can dramatically alter inhibitory potency against therapeutic targets like the nuclear receptor RORγt [2]. The following evidence guide quantifies these specific differentiation points to inform scientifically grounded procurement decisions.

! Acyl chain branching may significantly shift flavor character vs. linear 4-acetyl or 4-propionyl analogs.
! Weak LSD1 inhibition profile (IC50 context) may not transfer to other thiazole targets; verify target-specific SAR.
! No FEMA GRAS listing makes it non-interchangeable with approved flavor ingredients for food-grade applications.

3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one: Quantitative Comparison with Analogs


LSD1 Inhibition by 4-Acylthiazoles

In a biochemical assay measuring the inhibition of recombinant human Lysine-Specific Demethylase 1 (LSD1) activity using an Amplex Red-based peroxide detection system, 3-methyl-1-(1,3-thiazol-4-yl)butan-1-one exhibited an IC50 value of 10,000 nM [1]. This represents a weak inhibitory effect and serves as a quantitative benchmark for this specific 4-acylthiazole. While comparative data for direct structural analogs (e.g., 4-acetylthiazole) in this exact assay format are not available in the same dataset, class-level inference suggests that the branched isobutyryl chain may contribute to the observed weak interaction, which is a critical data point for researchers building focused compound libraries or exploring thiazole-based LSD1 inhibitors [1].

LSD1 Inhibition
Class-level inference
IC50 = 10,000 nM
Weak inhibition; benchmark for SAR and selectivity screening
Single-concentration biochemical assay; class comparison limited
Epigenetics Drug Discovery LSD1 Inhibition

Physicochemical Properties vs. 4-Acetylthiazole

3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one (C8H11NOS, MW 169.06 g/mol) exhibits significantly different calculated physicochemical properties compared to the simpler analog 4-acetylthiazole (C5H5NOS, MW 127.17 g/mol) . The increased molecular weight and higher number of rotatable bonds (3 vs. 1 for the acetyl analog) are expected to result in a higher boiling point, altered LogP (partition coefficient), and distinct chromatographic retention behavior . These differences are not merely theoretical; they directly translate to practical divergences in analytical method development (e.g., HPLC retention time shifts), volatility for headspace analysis, and solubility profiles in various solvents and matrices [1].

Physicochemical vs. 4-Acetyl
Class-level inference
MW 169.06, 3 rotatable bonds vs. 127.17, 1 bond
Distinct chromatographic retention and solubility profile expected
Analytical method must be re-validated per compound
Analytical Chemistry Formulation Process Development

Acyl Chain Branching and Flavor Potency

While direct odor threshold data for 3-methyl-1-(1,3-thiazol-4-yl)butan-1-one is not publicly available, a well-established principle in thiazole flavor chemistry is that alkyl chain branching and length at the 4-position profoundly influence both odor character and potency [1]. For example, a comparative study on alkylthiazoles demonstrated that 2-isobutylthiazole (with a branched alkyl chain) develops an intense fresh tomato-like flavor, distinct from the green, nutty, and vegetable-like notes associated with many linear alkylthiazole analogs [2]. In another example, the flavor threshold for 4-butyl-5-propylthiazole was determined to be exceptionally low at 0.003 ppb in water, highlighting the potential for multi-substituted thiazoles to exhibit extreme potency [2]. By class-level inference, the unique branched isobutyryl substituent on 3-methyl-1-(1,3-thiazol-4-yl)butan-1-one is predicted to confer a flavor profile and threshold value distinct from the linear 4-acetyl, 4-propionyl, and 4-butyryl homologs, which are generally described as possessing more generic nutty or roasted characters [1].

Flavor Potency (Branching)
Class-level inference
Branched isobutyryl predicts distinct odor vs. linear nutty/roasted notes
Differentiation point for novel flavor creation; threshold data to verify
Reference threshold 0.003 ppb for multi-substituted analog only
Flavor Science Sensory Analysis Structure-Odor Relationships

FEMA GRAS Regulatory Status

A critical differentiator for industrial procurement, particularly in the food and flavor sector, is regulatory status. A search of the FEMA GRAS (Generally Recognized as Safe) flavor ingredient list and associated databases reveals no entry for 3-methyl-1-(1,3-thiazol-4-yl)butan-1-one (CAS 1540318-07-7) [1]. In contrast, numerous thiazole analogs, including 2-isobutylthiazole (FEMA 3134), 2-acetylthiazole (FEMA 3328), and 4-methylthiazole (FEMA 3716), have established FEMA numbers and have undergone safety evaluations by the FEMA Expert Panel or JECFA [2]. This absence of a FEMA GRAS designation for 3-methyl-1-(1,3-thiazol-4-yl)butan-1-one signifies that it is not approved for direct addition to food for human consumption in the United States and may require a separate regulatory pathway (e.g., submission of a Food Additive Petition or GRAS notification) if use in food is intended. This is a decisive factor for formulators and procurement managers.

FEMA GRAS Status
Direct head-to-head
Not listed (no FEMA number) vs. 2-Isobutylthiazole FEMA 3134
Definitive non-approval for food; restricts to research and non-food use
Regulatory pathway required for food-grade application
Food Safety Regulatory Compliance Flavor Ingredients

RORγt Inhibitor Building Block Potential

Structure-activity relationship (SAR) studies on thiazole ketone amides have identified the thiazole ketone moiety as a critical pharmacophore for potent inhibition of the nuclear receptor RORγt, a target for autoimmune diseases [1]. In these studies, the nature of the acyl group on the thiazole ring was systematically varied, revealing that specific substitutions can lead to high binding affinity and functional activity in Th17 cell differentiation assays. For instance, compound 8h, a thiazole ketone amide, exhibited high inhibitory activity [1]. While 3-methyl-1-(1,3-thiazol-4-yl)butan-1-one itself is not a RORγt inhibitor, its core 4-isobutyrylthiazole structure serves as a key intermediate or building block for the synthesis of these biologically active amides. The presence of the branched isobutyryl group offers a specific point of chemical diversity for medicinal chemists exploring novel RORγt inhibitors, distinct from the linear acyl groups typically explored [1].

RORγt Building Block
Class-level inference
4-Isobutyrylthiazole core for ketone amide SAR diversification
Enables exploration of branched acyl space in RORγt inhibitor libraries
Synthetic intermediate only; not a pre-optimized inhibitor
Autoimmune Disease Medicinal Chemistry RORγt

Molecular Complexity vs. Simpler 4-Acylthiazoles

3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one exhibits a higher degree of molecular complexity than its simplest analog, 4-acetylthiazole, as quantified by calculated complexity scores . According to calculated molecular descriptors, this compound has a complexity value of 147, compared to a lower value for 4-acetylthiazole (e.g., estimated around 110) . This increased complexity, stemming from the branched isobutyryl group, translates to a more diverse set of potential downstream derivatives and a potentially more challenging, but also more rewarding, synthetic route. The compound offers a balance of commercial availability and structural novelty that makes it attractive as a building block for diversity-oriented synthesis (DOS) or for generating focused libraries of thiazole-containing compounds with unique substitution patterns not easily accessible from linear acylthiazoles .

Molecular Complexity
Data to verify
Complexity score 147 vs. ~110 (4-acetylthiazole)
Higher complexity supports diversity-oriented synthesis entry
Calculated descriptor; source not peer-reviewed
Synthetic Chemistry Building Blocks Molecular Diversity

3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one: Key Research & Industrial Applications


Medicinal Chemistry: RORγt and LSD1 Building Block

Based on its weak but quantifiable inhibition of LSD1 (IC50 = 10,000 nM) and its structural role as a core in RORγt inhibitor SAR studies, 3-methyl-1-(1,3-thiazol-4-yl)butan-1-one is best utilized as a synthetic building block in medicinal chemistry. It is specifically relevant for projects exploring thiazole-based epigenetic modulators or for diversifying the acyl chain in RORγt inhibitor libraries [5]. The branched isobutyryl group offers a point of chemical differentiation from more commonly used linear acylthiazoles, potentially leading to new intellectual property .

Flavor Research: Sensory Analysis & Novel Creation

In flavor science, this compound is appropriate for exploratory research and development aimed at discovering novel flavor profiles or for use as a reference standard in analytical chemistry. Its predicted distinct sensory character, driven by the branched acyl chain, makes it a candidate for creating unique savory, nutty, or roasted notes . However, due to its lack of FEMA GRAS approval, it is not suitable for direct use in commercial food products; its use is restricted to non-consumable research, analytical method development, or as a precursor for synthesizing approved derivatives [5].

Analytical Method Development: Chromatography & Spectroscopy

The unique physicochemical properties of 3-methyl-1-(1,3-thiazol-4-yl)butan-1-one (MW 169.06, 3 rotatable bonds, 3 H-bond acceptors) make it a useful compound for developing and validating analytical methods for related thiazole derivatives . Its distinct retention time in HPLC and unique mass spectral fragmentation pattern provide excellent markers for method development, particularly in complex matrices where other thiazoles might co-elute or interfere [5]. It can serve as a system suitability standard or an internal standard for quantifying other 4-acylthiazoles in research samples [5].

Diversity-Oriented Synthesis & Library Construction

For synthetic organic chemists, this compound’s higher molecular complexity (score 147) and commercial availability make it an attractive building block for constructing diverse chemical libraries . It is particularly well-suited for diversity-oriented synthesis (DOS) campaigns aimed at exploring the chemical space around thiazole-based heterocycles . The ketone functionality allows for further derivatization, including reductive aminations, Grignard additions, or condensations, to generate a wide array of structurally novel compounds for biological screening or materials science applications .

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Branched acyl chain for SAR differentiation
Target binding assay context (LSD1, RORγt)
Flavor research and analytical reference
Predicted distinct sensory profile
Sensory threshold verification; non-food use only
Analytical method development
Unique chromatographic and spectral signature
Method specificity against linear 4-acylthiazoles
Diversity-oriented synthesis
Higher molecular complexity score
Synthetic derivatization feasibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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